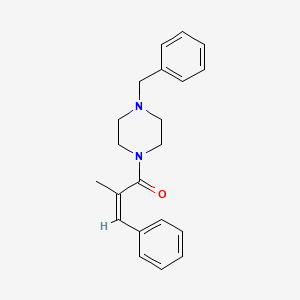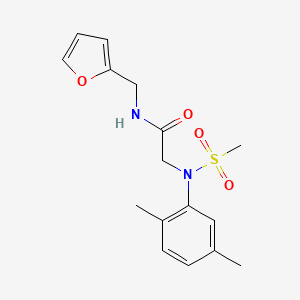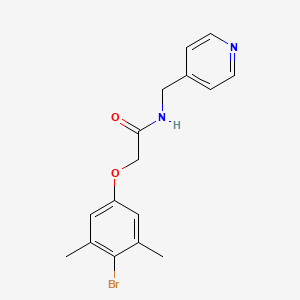
S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate, also known as MPET, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPET is a thioester derivative of 4-methyl-2-methoxyphenol and ethylene glycol, and its chemical structure is shown below:
Wirkmechanismus
The mechanism of action of S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate is not yet fully understood, but it is believed to exert its therapeutic effects through its ability to modulate various biochemical pathways. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as to reduce the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, to reduce inflammation, and to scavenge free radicals. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate in lab experiments is its relatively low toxicity, making it a safer alternative to other potential therapeutic agents. However, one limitation is the lack of clinical data on its safety and efficacy, as well as the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate, including:
1. Further investigation of its potential as an anticancer agent, including its ability to inhibit tumor growth and metastasis.
2. Exploration of its potential as a neuroprotective agent, including its ability to improve cognitive function and memory in animal models of neurodegenerative diseases.
3. Investigation of its potential as an anti-inflammatory agent, including its ability to reduce the production of inflammatory cytokines.
4. Development of new synthetic methods for this compound, including the use of greener and more sustainable reaction conditions.
5. Investigation of its potential as an antioxidant, including its ability to scavenge free radicals and protect against oxidative stress.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action is not yet fully understood, but it has been shown to modulate various biochemical pathways and exert a number of beneficial effects. Further research is needed to fully understand its potential therapeutic applications and to develop new synthetic methods for its production.
Synthesemethoden
S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate can be synthesized through a multistep reaction process involving the reaction of 4-methyl-2-methoxyphenol with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylene glycol in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate has been studied extensively for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antioxidant. This compound has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
S-(4-methylphenyl) 2-(2-methoxyphenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-12-7-9-13(10-8-12)20-16(17)11-19-15-6-4-3-5-14(15)18-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMBLFGTCSGJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)
![2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5805851.png)


![N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5805862.png)

![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)
![6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5805898.png)

![2-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5805915.png)
![methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate](/img/structure/B5805923.png)


![1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5805955.png)